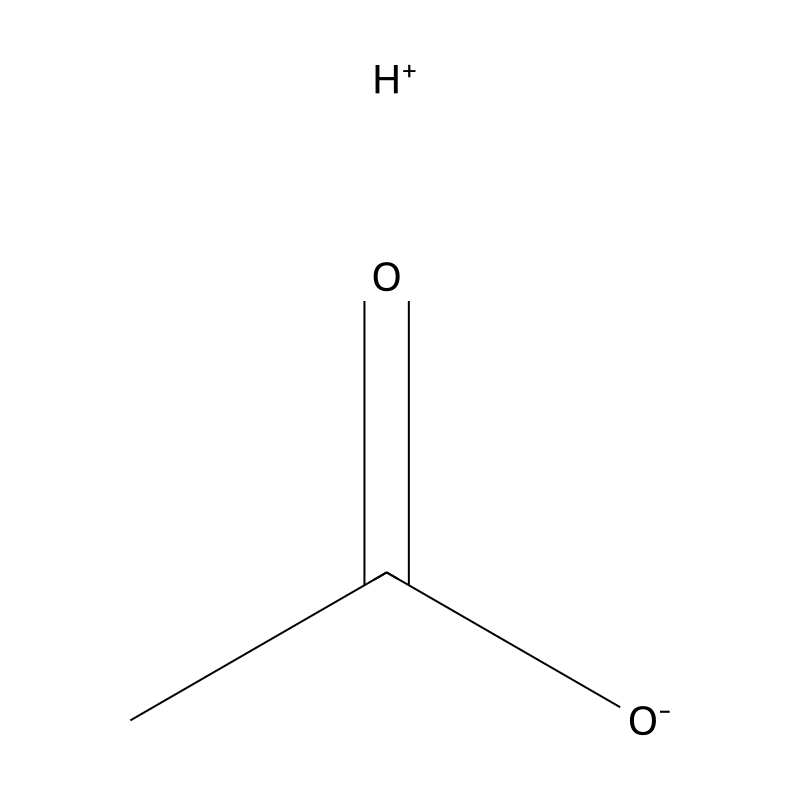

Acetic acid

C2H4O2

CH3COOH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H4O2

CH3COOH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with water

Miscible with ethanol, ethyl ether, acetone, benzene; soluble in carbon tetrachloride, carbon disulfide

Miscible with glycerol; insoluble in carbon disulfide

1000.0 mg/mL

Solubility in water: miscible

miscible with water, alcohol, and glycerrin

Miscible

Synonyms

Canonical SMILES

Organic Synthesis:

Acetic acid plays a crucial role in organic synthesis as a versatile building block and reagent. Its reactive carbonyl group allows for various transformations, including:

- Esterification: Reacting with alcohols to form esters, which are essential components of fragrances, pharmaceuticals, and biofuels .

- Amide formation: Condensation with amines to create amides, essential functional groups in drugs and polymers .

- Acetylation: Introduces an "acetyl" group (derived from acetic acid) onto various organic molecules, modifying their properties for diverse applications in medicine and material science .

Catalyst Design and Development:

Due to its acidity and ability to form hydrogen bonds, acetic acid serves as a valuable tool in catalyst design and development. Researchers utilize it in:

- Homogeneous catalysis: As a solvent or ligand for metal complexes, influencing their reactivity and selectivity in various chemical reactions .

- Heterogeneous catalysis: As a probe molecule to study the surface properties and catalytic activity of solid catalysts .

Biochemical and Cell Biology Research:

The "acetyl" group derived from acetic acid plays a fundamental role in cellular metabolism. Researchers utilize acetic acid and its derivatives to:

- Study metabolic pathways: Investigate the role of acetylation in regulating protein function, gene expression, and cellular signaling .

- Develop new drugs: Target specific enzymes involved in acetylation or deacetylation processes to treat diseases like cancer and neurodegenerative disorders .

Environmental and Analytical Applications:

Beyond its core research applications, acetic acid finds use in:

Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with the chemical formula . It is the second simplest carboxylic acid, following formic acid. Acetic acid has a characteristic pungent smell and a sour taste, which is why it is commonly associated with vinegar, where it is present in a diluted form. The molar mass of acetic acid is approximately 60.05 g/mol, and it exhibits unique properties such as being a polar protic solvent with a dielectric constant of 6.2 in its liquid state .

In its solid state, acetic acid molecules can form dimers through hydrogen bonding, which are also present in its vapor phase at temperatures around 120°C. This dimerization contributes to the compound's physical properties and behavior in different states .

- Decomposition: When heated above 440°C, acetic acid decomposes to yield methane and carbon dioxide or water and ethanone:

- Reactions with Metals: Acetic acid reacts with metals such as magnesium and zinc, leading to the formation of acetate salts:

- Neutralization: It reacts with bases to form acetate salts:

- Reactions with Carbonates: Acetic acid reacts with carbonates and bicarbonates to produce acetate salts, water, and carbon dioxide:

These reactions highlight the versatility of acetic acid in organic chemistry .

Acetic acid plays significant roles in biological systems. It is a key intermediate in various metabolic pathways, including the citric acid cycle. Additionally, it has antimicrobial properties, making it effective against certain bacteria and fungi. Its ability to lower pH can inhibit microbial growth, which is why it is often used as a preservative in food . Furthermore, acetic acid is involved in the synthesis of important biomolecules such as acetyl-CoA, which is crucial for energy production and fatty acid metabolism .

Acetic acid can be synthesized through several methods:

- Carbonylation of Methanol: This is the primary industrial method where methanol reacts with carbon monoxide under high pressure and temperature, often using metal catalysts:

- Oxidation of Ethylene: Ethylene can be oxidized using palladium catalysts to produce acetic acid:

- Fermentation: Certain anaerobic bacteria can convert sugars directly into acetic acid without forming ethanol as an intermediate:

These methods reflect the compound's industrial significance and versatility in synthetic routes .

Acetic acid has numerous applications across various industries:

- Food Industry: Used as a preservative and flavoring agent (vinegar).

- Chemical Industry: Serves as a precursor for the production of various chemicals including acetates, acetyl chloride, and acetic anhydride.

- Textile Industry: Utilized in dyeing processes.

- Pharmaceuticals: Important in the synthesis of pharmaceutical compounds.

- Agriculture: Employed as an herbicide and fungicide.

Its diverse applications highlight its importance as a fundamental chemical in both industrial and consumer products .

Studies on acetic acid interactions reveal its significant role in biochemical processes. For instance:

- Interaction with Enzymes: Acetic acid can influence enzyme activity by altering pH levels.

- Drug Interactions: It may affect the absorption and metabolism of certain drugs due to its acidic nature.

- Microbial Interactions: Its antimicrobial properties have been extensively studied for food preservation and safety.

These interactions underline acetic acid's relevance not only in chemistry but also in biological systems .

Several compounds share similarities with acetic acid due to their functional groups or structural characteristics. Here are some notable examples:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Formic Acid | Simplest carboxylic acid; stronger acidity than acetic. | |

| Propionic Acid | Similar structure; used as a preservative. | |

| Butyric Acid | Short-chain fatty acid; important for gut health. | |

| Lactic Acid | Produced during anaerobic metabolism; different structure but similar applications. |

Uniqueness of Acetic Acid

Acetic acid's uniqueness lies in its balance between being a weak organic acid while still exhibiting significant biological activity and versatility across various industrial applications. Its role as both a solvent and reactant makes it indispensable compared to other carboxylic acids that may not have such broad utility .

Traditional Chemical Synthesis Pathways

Methanol Carbonylation

The methanol carbonylation process, commercialized through the Monsanto and Cativa technologies, remains the predominant industrial method for acetic acid synthesis. The Monsanto process employs a rhodium catalyst (cis-[Rh(CO)₂I₂]⁻) under moderate conditions (30–60 atm, 150–200°C) to achieve over 99% selectivity [1] [2]. The catalytic cycle involves oxidative addition of methyl iodide to rhodium, migratory CO insertion, and reductive elimination of acetyl iodide, which is subsequently hydrolyzed to acetic acid [1] [2].

The Cativa process, developed by BP Chemicals, substitutes rhodium with an iridium catalyst stabilized by ruthenium promoters. This system enhances reaction rates by 45% while reducing water content requirements, lowering energy consumption during product purification [3]. A comparative analysis reveals key operational advantages:

| Parameter | Monsanto Process (Rhodium) | Cativa Process (Iridium) |

|---|---|---|

| Temperature (°C) | 150–200 | 150–180 |

| Pressure (atm) | 30–60 | 30–50 |

| Catalyst Stability | Moderate | High |

| Byproduct Formation | <1% | <0.5% |

Acetaldehyde Oxidation

Palladium-gold bimetallic catalysts enable selective acetaldehyde oxidation to acetic acid at 250–340 K, as demonstrated by Pd–Au(111) surface studies [4] [5]. The reaction proceeds through acetate intermediate formation, with selectivity inversely proportional to palladium ensemble size. At 15% Pd coverage, acetic acid selectivity reaches 96%, while larger Pd clusters promote decarboxylation to CO₂ and methane [4] [5]. This pathway remains relevant for vinyl acetate monomer coproduction but has declined in prominence due to methanol carbonylation's superior atom economy.

Biological Fermentation Processes

Oxidative Fermentation Dynamics

Acetobacter and Komagataeibacter species drive aerobic ethanol oxidation through membrane-bound enzyme complexes. The pyrroloquinoline quinone (PQQ)-dependent alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) system converts ethanol to acetic acid without releasing toxic acetaldehyde intermediates [6] [7]. Komagataeibacter europaeus exhibits exceptional acid tolerance, sustaining metabolism at acetic acid concentrations exceeding 6% through:

- Proton export via H⁺-ATPases

- Membrane lipid composition modulation

- Protein surface charge optimization for pH stability [6] [7]

Surface vs. Submerged Fermentation Systems

Traditional surface fermentation (Orleans process) employs Acetobacter strains in static reactors, achieving ≤8% acetic acid over weeks. Modern submerged systems utilize Komagataeibacter in aerated bioreactors, reaching 10–20% acidity within 24–48 hours [6] [7]. Key performance differences include:

| Characteristic | Surface Fermentation | Submerged Fermentation |

|---|---|---|

| Acetic Acid Yield | 5–8% | 10–20% |

| Duration | 14–21 days | 24–72 hours |

| Oxygen Transfer | Passive (air-liquid interface) | Active (sparging/agitation) |

| Dominant Microbe | Acetobacter pasteurianus | Komagataeibacter europaeus |

Novel Catalytic and Electrochemical Approaches

Methane Carboxylation Technologies

γ-Ray-induced water radiocatalysis enables methane carboxylation with CO₂ at ambient conditions, achieving 96.9% acetic acid selectivity [8]. The mechanism involves:

- H₂O radiolysis generating ·OH and hydrated electrons

- ·CH₃ radical formation from methane

- ·CO₂⁻ species production via CO₂ reduction

- Radical coupling to form CH₃COOH [8]

This pathway demonstrates a production rate of 121.9 μmol·h⁻¹, offering potential for simultaneous greenhouse gas utilization.

Biogas-Based Production Strategies

Microbial electrosynthesis (MES) systems convert biogas CO₂ into acetic acid using Acetobacterium-dominated consortia. Applied potentials of −0.8 V vs. SHE drive CO₂ reduction with electron donors from wastewater, achieving 85% Coulombic efficiency [9]. Integrated biogas upgrading systems pair this approach with in-situ methane enrichment, increasing calorific value by 12–15% [9].

Photoelectrochemical and Plasma-Driven Synthesis

Emerging photoelectrochemical reactors employ TiO₂ nanotube arrays functionalized with cobalt phthalocyanine to drive CO₂ and ethane conversion under visible light. Plasma-catalytic hybrid systems generate reactive species (O⁻, CH₃O₂·) that oxidize methane to acetic acid at 150°C, demonstrating 40% single-pass conversion [3].

Acetic Acid Bacteria Taxonomy and Evolution

Phylogenetic Framework and Evolutionary History

The acetic acid bacteria represent a diverse and well-established family within the class Alphaproteobacteria, order Rhodospirillales, family Acetobacteraceae. Contemporary phylogenomic analyses indicate that the common ancestor of Acetobacteraceae most likely possessed photosynthetic capabilities and evolved through a progressive transition from versatile photoferrotrophy to the incomplete oxidation of organic substrates that defines acetous physiology. This evolutionary transition involved the loss of photosynthetic machinery while retaining vestigial signs of photosynthetic carotenoid metabolism in non-photosynthetic acetous taxa.

Recent taxonomic revisions based on comprehensive phylogenomic studies have established that the order Acetobacterales requires emendation to include three families: Acetobacteraceae sensu stricto, Roseomonadaceae family novum, and Acidocellaceae family novum. The phylogenetic analysis reveals that acidophilic taxa such as Acidocella share a common ancestor with the acetous group, contrary to previous classifications.

Genus-Level Diversity and Characteristics

The family Acetobacteraceae currently encompasses 19 genera with over 100 described species. The major genera within the acetous group include Acetobacter (19 species), Gluconobacter (8 species), Gluconacetobacter (16 species), and Komagataeibacter (15 species). Additional genera include Asaia, Acidomonas, Kozakia, Swaminathania, Saccharibacter, Neoasaia, Granulibacter, Tanticharoenia, Ameyamaea, and Neokomagataea.

Phylogenomic reconstruction based on core protein sequences confirms that Gluconobacter represents the earliest divergence from the common ancestor of the three major genera, contrary to previous 16S ribosomal RNA gene analyses that suggested Gluconacetobacter diverged first. This finding has significant implications for understanding the evolutionary trajectory of metabolic capabilities within acetic acid bacteria.

Molecular Evolution and Respiratory Adaptations

The evolutionary development of acetic acid bacteria involved crucial adaptations in their respiratory machinery. The dominant terminal oxidase of acetous bacteria, the cytochrome bo3 ubiquinol oxidase, derives from duplication and diversification of operons present in Acidocella taxa that lost photosynthesis. Phylogenetic analyses demonstrate that cytochrome bo3 oxidase evolution followed the differentiation of acetic acid bacteria species from a common ancestor, indicating ancestral presence of these respiratory components.

The presence of both cytochrome bo3 and cytochrome bd oxidases in acetic acid bacteria genomes suggests constitutive propensity for thriving in micro-oxic environments, including insect gut habitats where oxygen levels vary considerably. This respiratory flexibility represents a pre-adaptive trait that enabled successful colonization of diverse ecological niches.

Specialized Metabolite Production Potential

Genomic analyses reveal that acidophilic Acetobacteraceae species contain significantly more biosynthetic gene clusters for specialized metabolites compared to acetous species, averaging 6.3 versus 3.4 clusters per genome respectively. All Acetobacteraceae strains encode proteins involved in hopanoid biosynthesis, with many featuring genes for type-1 and type-3 polyketide synthases, non-ribosomal peptide synthases, and enzymes for aryl polyene, lactone, and ribosomal peptide biosynthesis.

Biochemical Pathways in Oxidative Bioconversion

Ethanol Oxidation Pathway Architecture

The ethanol oxidation pathway in acetic acid bacteria represents the primary acetic acid and energy-producing mechanism, utilizing two membrane-bound enzymes: alcohol dehydrogenase and aldehyde dehydrogenase. These enzymes are located on the periplasmic side of the cytoplasmic membrane and are tightly linked to the respiratory chain, transferring electrons via ubiquinone and terminal ubiquinol oxidase to oxygen as the final electron acceptor.

The membrane-bound alcohol dehydrogenase comprises three subunits in most acetic acid bacteria species. Subunit I (72-78 kilodaltons) is encoded by the adhA gene and contains heme c and pyrroloquinoline quinone as cofactors, requiring calcium ions for activity. Subunit II (44-45 kilodaltons) contains three heme c moieties and is encoded by adhB. The smallest subunit III (20 kilodaltons), encoded by adhS, facilitates membrane association and protects the catalytic subunit from proteolysis.

Pyrroloquinoline Quinone-Dependent Mechanisms

Pyrroloquinoline quinone serves as the primary cofactor for ethanol oxidation, acting as a two-electron redox mediator. Oxidation of ethanol occurs at the pyrroloquinoline quinone site, with electrons initially transferred to ubiquinone, which is subsequently re-oxidized by membrane-associated oxidase. This process generates a proton motive force necessary for adenosine triphosphate production through membrane-bound adenosine triphosphatase.

The pyrroloquinoline quinone-dependent alcohol dehydrogenase exhibits unique dual functionality, possessing both quinone reduction and ubiquinol oxidation activities. This enzyme represents a sophisticated quinohemoprotein containing pyrroloquinoline quinone, four heme c moieties, and tightly bound ubiquinone as electron transfer mediators.

Sequential Aldehyde Processing

Aldehyde dehydrogenase catalyzes the oxidation of acetaldehyde to acetic acid through either pyrroloquinoline quinone-dependent or molybdenum cofactor-dependent mechanisms. The pyrroloquinoline quinone-dependent aldehyde dehydrogenase and molybdenum cofactor-dependent aldehyde dehydrogenase represent distinct enzyme systems with different cofactor requirements and kinetic properties.

Research on Acetobacter pasteurianus demonstrates that the AldFGH complex constitutes the major aldehyde dehydrogenase under fermentation conditions, exhibiting significantly lower apparent Michaelis constant values compared to nonfermentation conditions. This adaptation ensures efficient acetaldehyde processing during active acetic acid production.

Sugar Oxidation Mechanisms

Acetic acid bacteria possess extensive membrane-bound dehydrogenase systems for sugar oxidation, including pyrroloquinoline quinone-dependent glucose dehydrogenase, flavin adenine dinucleotide-dependent gluconate dehydrogenase, and pyrroloquinoline quinone-dependent glycerol dehydrogenase. These enzymes enable rapid and incomplete oxidation of various carbohydrates, resulting in accumulation of organic acid products.

The membrane-bound pyrroloquinoline quinone-glucose dehydrogenase catalyzes direct glucose oxidation to gluconate, which can be further oxidized to 2-ketogluconate by gluconate dehydrogenase. Gluconobacter strains typically exhibit high glucose dehydrogenase activity and low gluconate dehydrogenase activity, whereas other genera show different enzyme activity patterns.

Electron Transport Chain Integration

The membrane-bound dehydrogenases function as primary dehydrogenases in cognate substance-oxidizing respiratory chains. Electrons generated through substrate oxidation flow directly into the electron transport chain via ubiquinone-ubiquinol cycling, coupling substrate oxidation to oxygen reduction and adenosine triphosphate synthesis.

This respiratory architecture enables acetic acid bacteria to generate energy through incomplete substrate oxidation while accumulating valuable organic acid products. The efficiency of this system depends critically on pyrroloquinoline quinone availability and proper enzyme complex assembly.

Ecological Roles in Natural and Anthropogenic Environments

Natural Habitat Distribution and Adaptation

Acetic acid bacteria demonstrate remarkable ecological versatility, occurring ubiquitously in nature wherever ethanol formation occurs as a product of sugar fermentation. They are actively present in flower nectar, damaged fruits, fresh apple cider, and unpasteurized beverages, growing as surface films due to their obligate aerobic nature and active motility.

These bacteria exhibit exceptional adaptation to acidic environments, tolerating acetic acid concentrations from 6-10% volume per volume, with some species tolerating up to 15-20% volume per volume. Their acid tolerance mechanisms include specialized proton pumps that actively remove protons from cells and protective cellulose matrix production.

Competitive Ecological Strategies

Acetic acid bacteria employ multiple competitive strategies in natural environments. Their rapid substrate oxidation capabilities allow them to quickly deplete carbon sources available to competing microorganisms while simultaneously creating inhibitory acidic conditions. The low pH generated by organic acid accumulation provides a significant competitive advantage against less acid-tolerant species.

The production of antimicrobial compounds represents another competitive mechanism. Some acetic acid bacteria produce specialized metabolites with antibiotic properties, contributing to competitive exclusion of other microorganisms. The ability to produce and tolerate high acetic acid concentrations serves dual functions as both metabolic product and antimicrobial agent.

Biofilm Formation and Surface Colonization

Acetic acid bacteria demonstrate sophisticated biofilm formation capabilities, particularly in the presence of acetic acid signaling molecules. Research on Bacillus subtilis reveals that acetic acid functions as a volatile signal to stimulate biofilm formation, suggesting similar mechanisms may operate in acetic acid bacteria.

Biofilm formation provides several ecological advantages, including enhanced resistance to environmental stresses, improved nutrient acquisition, and protection from antimicrobial compounds. The extracellular polysaccharide matrices produced by acetic acid bacteria, including cellulose, facilitate strong adhesion to surfaces and contribute to community stability.

Environmental Stress Tolerance

Acetic acid bacteria exhibit remarkable tolerance to multiple environmental stresses beyond acid tolerance. Many species demonstrate osmotolerance, growing in high sugar concentrations up to 30% glucose. This capability enables colonization of extremely sugar-rich environments such as honey, concentrated fruit juices, and floral nectars.

Temperature tolerance varies among genera, with some species adapted to elevated temperatures while maintaining metabolic activity. The combination of acid tolerance, osmotolerance, and variable temperature tolerance enables acetic acid bacteria to occupy diverse ecological niches across different climatic zones.

Anthropogenic Environment Colonization

In anthropogenic environments, acetic acid bacteria play crucial roles in food and beverage production processes. They are essential for vinegar production, kombucha fermentation, and traditional fermented beverages. Their ability to thrive in industrial fermentation conditions demonstrates successful adaptation to human-modified environments.

These bacteria also colonize urban environments, particularly in areas with high sugar content such as food processing facilities, restaurants, and waste management sites. Their presence in these environments reflects their ecological flexibility and ability to exploit anthropogenic nutrient sources.

Symbiotic Relationships with Plants and Microorganisms

Plant Endophytic Associations

Gluconacetobacter diazotrophicus represents the most extensively studied plant endophyte among acetic acid bacteria, originally isolated from sugarcane where it colonizes internal tissues of roots, stems, and leaves. This organism demonstrates remarkable nitrogen fixation capability, estimated at up to 150 kilograms nitrogen per hectare per year in sugarcane cultivation.

The bacterium has subsequently been isolated from diverse crop plants including sweet potato, coffee, pineapple, sorghum, finger millet, and several tropical grass species. This broad host range indicates flexible plant colonization mechanisms and adaptable symbiotic capabilities.

Nitrogen Fixation Mechanisms

Gluconacetobacter diazotrophicus requires micro-aerobic conditions for effective nitrogen fixation through nitrogenase enzyme activity. The organism demonstrates sophisticated oxygen regulation mechanisms, maintaining nitrogenase activity across a wide range of atmospheric partial oxygen pressures while adapting to both long-term and short-term oxygen fluctuations.

Research demonstrates that optimal atmospheric partial oxygen pressure for nitrogenase activity occurs 0-20 kilopascals above the growth oxygen pressure. When atmospheric oxygen increases to 40-60 kilopascals, nitrogenase activity decreases in a stepwise manner, but rapid recovery occurs upon return to optimal conditions, indicating efficient oxygen protection mechanisms.

Plant Growth Promotion Mechanisms

Beyond nitrogen fixation, acetic acid bacteria contribute to plant growth through multiple mechanisms including phytohormone synthesis, phosphorus and zinc solubilization, and biocontrol activities. These plant growth-promoting traits have been identified across several Acetobacteraceae genera, including Gluconacetobacter azotocaptans, Gluconacetobacter johannae, and Swaminathania salitolerans.

Recent research demonstrates that acetic acid-producing endophytes such as Lysinibacillus fusiformis can orchestrate jasmonic acid signaling pathways to enhance plant tolerance to cadmium stress. This mechanism involves activation of jasmonic acid signaling to repress cadmium uptake in plant roots, demonstrating sophisticated plant-microbe communication.

Insect Gut Symbioses

Acetic acid bacteria establish extensive symbiotic relationships with insects that rely on sugar-based diets, including fruit flies, honey bees, mosquitoes, leafhoppers, and mealybugs. These associations occur in insect midgut environments characterized by available diet-derived carbohydrates, oxygen presence, and acidic pH conditions that favor acetic acid bacteria growth.

The distribution of different acetic acid bacteria genera among insect hosts reflects dietary preferences: Gluconobacter species, which prefer sugars, are commonly isolated from honeybees, while ethanol-preferring Acetobacter species predominate in Drosophila and Bactrocera flies. This specificity indicates co-evolutionary adaptation between bacterial metabolism and insect dietary habits.

Microbial Community Interactions

Acetic acid bacteria participate in complex microbial community networks through both competitive and cooperative interactions. In sourdough starter microbiomes, acetic acid bacteria contribute to community acidification, flavor development, and antimicrobial activity that shapes overall community structure.

These bacteria can modify their secondary metabolite production in response to environmental stimuli and microbial community composition. Comparative metabolomics studies reveal that acetic acid bacteria produce diverse bioactive compounds including polyketides, non-ribosomal peptides, and antimicrobial substances that influence community dynamics.

Cellulose Production and Biofilm Ecology

Several acetic acid bacteria genera, particularly Gluconacetobacter species, produce bacterial cellulose that plays crucial roles in biofilm formation and surface attachment. This cellulose production facilitates tight contact between bacterial cells and host epithelial surfaces, indicating important roles in symbiotic establishment and maintenance.

The extracellular polysaccharide matrices produced by acetic acid bacteria protect bacterial cells from adverse conditions such as extreme pH values and high osmolarity. In symbiotic relationships, these protective matrices may also benefit host organisms by providing physical barriers against pathogens or environmental stresses.

Physical Description

Acetic acid, solution, more than 10% but not more than 80% acid appears as a colorless aqueous solution. Smells like vinegar. Corrosive to metals and tissue.

Acetic acid, solution, more than 80% acid is a clear colorless aqueous solution with a pungent odor.

NKRA; Liquid; Liquid, Other Solid

Clear, colourless liquid having a pungent, characteristic odour

Colorless liquid or crystals with a sour, vinegar-like odor; Note: Pure compound is a solid below 62 degrees F. Often used in an aqueous solution; [NIOSH]

Liquid; [Mizkan Americas MSDS]

Liquid

COLOURLESS LIQUID WITH PUNGENT ODOUR.

clear, colourless liquid/pungent odour

Colorless liquid or crystals with a sour, vinegar-like odor.

Colorless liquid or crystals with a sour, vinegar-like odor. [Note: Pure compound is a solid below 62 °F. Often used in an aqueous solution.]

Color/Form

Colorless liquid or crystals (Note: Pure compound is a solid below 62 degrees F). Often used in an aqueous solution).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

117.9 °C

118 °C

244 °F

Flash Point

103 °F (NFPA, 2010)

The Guide from the Emergency Response Guidebook is for "acetic acid, glacial." 39 °C

103 °F (39 °C) Closed cup

112 °F (open cup); 104 °F (closed cup)

39 °C c.c.

103 °F

Heavy Atom Count

Taste

Vapor Density

2.07 (Air = 1)

Relative vapor density (air = 1): 2.1

Density

1.0446 g/cu cm at 25 °C

Density: 1.266 at 16.60 °C (solid); 1.053 at 16.67 °C (liquid); contracts slightly on freezing

Relative density (water = 1): 1.05

1.049

1.05

LogP

-0.17 (LogP)

-0.17

log Kow = -0.17

Odor

Sour, vinegar-like odo

Odor Threshold

Odor Threshold High: 0.15 [mmHg]

Detection odor threshold from AIHA (mean = 0.074 ppm)

Odor Threshold Range: 0.21 to 1.0 ppm

Detection in air is 24.3 ppm (chemically pure)

Odor low: 2.5 mg/cu m; Odor high: 2,500 mg/cu m.

Decomposition

Melting Point

16.635 °C

16.6 °C

16.7 °C

62 °F

UNII

Related CAS

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Use and Manufacturing

Drug Indication

Therapeutic Uses

EXPL THER BACKGROUND AND AIM: Application of acetic acid topically to the mucosal or serosal side of the stomach has been well used to create a chronic gastric ulcer model. The aim of the present study was to apply it as a new cytoreductive approach in a mouse model of gastric cancer. METHODS: A total of 43 genetically engineered mice, the so-called (INS-GAS) mice that develop spontaneously gastric cancer at 10-14 months of age, were included. Acetic acid-induced ulcer method was applied to mice under isofluran anesthesia. The ulcer at the cancer side was made by exposing either the anterior serosal or posterior mucosal side of gastric wall to 0.1 mL of 60% or 100% acetic acid for 30 or 60 s with a cylindrical metal mold (4 mm ID). Route to the serosal side was intra-abdominal and one to the mucosal side was through a small hole made in the forestomach. The opposite side of gastric wall (no treatment with acetic acid) was used as the corresponding control. After the mice were sacrificed, the stomachs were collected 1, 3, 6 hrs or 1, 3 and 7 days, postoperatively, and evaluated by visual inspection and histology. RESULTS: Gastric cancer was found in both the anterior and posterior walls of the corpus in all 43 mice. Intraluminal pH value was between 11 and 13. Severe necrosis in the cancer was observed in the side exposing to acetic acid, but not in the control side, shortly after the treatment (i.e. within 30 or 60 min). The muscularis mucosa and muscle layers were less damaged, regardless of the side of the treatment. Ulcer formation in the cancer took place 1, 3 or 7 days later. The ulcer depth was sometimes at the muscularis mucosa and muscle layers. At 3 and 7 days, regeneration of epithelial cells was clearly observed in the ulcer margin in the stomach of mice. CONCLUSIONS: Topical application of acetic acid either from mucosal or serosal surface promptly caused the necrosis of tumor, suggesting the potential approach of this simple and reliable method as a cytoreductive treatment of gastric cancer in patients through endoscopy or laparoscopy.

MEDICATION (Vet): Vesicant, caustic, destructive of warts.

EXPL THER OBJECTIVE: To investigate whether enhancing vaginal acidity improves the success of medical abortions in the midtrimester. METHODS: A double-blind, randomized, placebo-controlled trial was conducted with 48 women with missed midtrimester abortions. Twice daily, the study participants (n=24) were treated with a 3% acetic acid gel and the controls (n=24) with a placebo gel, starting 2 days prior to initiating the misoprostol treatment. The primary outcome measures were the rates of successful abortion within 24 and 48 hours. Secondary measures included gel tolerability and adverse effects of the misoprostol treatment. RESULTS: The success rates were higher in the study group, within both 24 hours (11/23 vs 3/24; P=0.011) and 48 hours (18/23 vs 6/24; P<0.001). Among the women with a vaginal pH of 5 or higher at baseline, acidic gel was also associated with higher success rates within 24 hours (8/13 vs 2/15; P<0.01) and 48 hours (13/13 vs 3/15; P<0,001). The vaginal gels were well tolerated and the misoprostol treatment produced no serious adverse effects. CONCLUSION: A 3% acetic acid gel appears to be an effective and safe preparatory adjuvant to vaginal misoprostol treatment for midtrimester medical abortions, especially in women with a vaginal pH of 5 or higher...

... Thirty-five patients with histologically confirmed high-grade squamous intraepithelial lesions of the cervix entered the study. ...Telomerase activity was detectable in 27 of 35 (77.1%) fresh tissue samples, 15 of 35 (42.9%) tissue samples swabbed with 5% acetic acid, and 0 of 10 (0%) normal cervical tissue samples, respectively. Twelve samples became telomerase negative after 5% acetic acid applied. Among the 15 telomerase-positive tissue samples swabbed with 5% acetic acid, 12 had relative weak telomerase activity compared to corresponding fresh tissue samples, the other 3 remained the same.

Pharmacology

MeSH Pharmacological Classification

ATC Code

G01 - Gynecological antiinfectives and antiseptics

G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids

G01AD - Organic acids

G01AD02 - Acetic acid

S - Sensory organs

S02 - Otologicals

S02A - Antiinfectives

S02AA - Antiinfectives

S02AA10 - Acetic acid

Mechanism of Action

Acetic acid was found to have actions on urinary bladder smooth muscle in /the/ routine ion channel screening assays. Numerous studies have examined the mechanisms of bladder irritation by acetic acid; however, the direct effect of acetic acid on ion channels in detrusor smooth muscle cells has not been evaluated. /The study/ used whole-cell patch-clamp techniques to examine the effect of acetic acid on large-conductance Ca2+-activated K+ channels (BKCa) from guinea pig detrusor smooth muscle cells and CHO cells expressing recombinant human BKCaalphabeta1 (CHO BKCaalphabeta1) and human BKCaalpha (CHO BKCaalpha). Acetic acid activated BKCa currents in a concentration-dependent (0.01% to 0.05% v/v) manner in all the cell systems studied. Acetic acid (0.05%) increased BKCa current at +30 mV by 2764 +/- 918% (n=8) in guinea pig detrusor smooth muscle cells. Acetic acid (0.03%) shifted the V1/2 of conductance-voltage curve by 64 +/- 14 (n=5), 128 +/- 14 (n=5), and 126 +/- 12 mV (n=4) in CHO BKCaalpha, CHO BKCaalphabeta1 and detrusor smooth muscle cells, respectively. This effect of acetic acid was found to be independent of pH and was also not produced by its salt form, sodium acetate. Automated patch-clamp experiments also showed similar activation of CHO BKCaalphabeta1 by acetic acid. In conclusion, acetic acid directly activates BKCa channels in detrusor smooth muscle cells. This novel study necessitates caution while interpreting the results from acetic acid bladder irritation model.

/It was/ previously shown that acetic acid activates a mitochondria-dependent death process in Saccharomyces cerevisiae and that the ADP/ATP carrier (AAC) is required for mitochondrial outer membrane permeabilization and cytochrome c release. Mitochondrial fragmentation and degradation have also been shown in response to this death stimulus. Herein, /the study/ show that autophagy is not active in cells undergoing acetic acid-induced apoptosis and is therefore not responsible for mitochondrial degradation. Furthermore, /the study/ found that the vacuolar protease Pep4p and the AAC proteins have a role in mitochondrial degradation using yeast genetic approaches. Depletion and overexpression of Pep4p, an orthologue of human cathepsin D, delays and enhances mitochondrial degradation respectively. Moreover, Pep4p is released from the vacuole into the cytosol in response to acetic acid treatment. AAC-deleted cells also show a decrease in mitochondrial degradation in response to acetic acid and are not defective in Pep4p release. Therefore, AAC proteins seem to affect mitochondrial degradation at a step subsequent to Pep4p release, possibly triggering degradation through their involvement in mitochondrial permeabilization. The finding that both mitochondrial AAC proteins and the vacuolar Pep4p interfere with mitochondrial degradation suggests a complex regulation and interplay between mitochondria and the vacuole in yeast programmed cell death.

Vapor Pressure

15.7 [mmHg]

15.7 mm Hg at 25 °C /Extrapolated/

Vapor pressure, kPa at 20 °C: 1.5

11 mmHg

Pictograms

Flammable;Corrosive

Impurities

Water is the chief impurity in acetic acid although other materials such as acetaldehyde, acetic anhydride, formic acid, biacetyl, methyl acetate, ethyl acetoacetate, iron and mercury are also sometimes found.

Other CAS

68475-71-8

2570-63-0

77671-22-8

Absorption Distribution and Excretion

Metabolism Metabolites

In the body, acetic acid is partially converted into formic acid.

When dogs were administered large doses (1-2 g/kg ip or sc) of sodium acetate, only small amounts appeared in the urine, which is evidence of the rapid utilization of acetic acid.

Acetic Acid is a known human metabolite of acetaldehyde.

Lead is absorbed following inhalation, oral, and dermal exposure. It is then distributed mainly to the bones and red blood cells. In the blood lead may be found bound to serum albumin or the metal-binding protein metallothionein. Organic lead is metabolized by cytochrome P-450 enzymes, whereas inorganic lead forms complexes with delta-aminolevulinic acid dehydratase. Lead is excreted mainly in the urine and faeces. (L136)

Acetic acid is is absorbed from the gastrointestinal tract and through the lungs. It is completely oxidized by the tissues, with metabolism involving the formation of ketone bodies. The products of acetic acid are used in the formation of glycogen, as intermediates of carbohydrates and fatty acid synthesis, and in cholesterol synthesis. In addition, acetic acid participates in the acetylation of amines and formation of proteins of plasma, liver, kidney, gut mucosa, muscle, and brain. (L1886)

Wikipedia

Benzo(k)fluoranthene

Orthoacetic_acid

Triptolide

Drug Warnings

The enhanced toxicity of acid instilled directly into the rectum, without benefit of dilution and neutralization in the upper intestine, is evident in a case of acetic acid intoxication by accidental rectal administration of 50 mL of 9% acetic acid to a 5-yr-old boy. The complications included necrosis of the colon, acute renal failure, acute liver dysfunction, disseminated intravascular coagulopathy (DIC) and sepsis.

In two patients, accidental application of acetic acid to the eyes followed very quickly by irrigation with water resulted in immediate corneal opacification. ... Regeneration of the epithelium took many months, but corneal anesthesia and opacity were permanent.

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Food additives -> Flavoring Agents

Agrochemicals -> Pesticides

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> -> JECFA Functional Classes

FLAVOURING_AGENTFood Additives -> ACID; ACIDITY_REGULATOR; PRESERVATIVE; -> JECFA Functional Classes

Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree

Cosmetics -> Buffering

Herbicides, Transformation products

Methods of Manufacturing

Obtained in the destructive distillation of wood; from acetylene and water, via acetaldehyde by oxidation with air.

Liquid- and vapor-phase oxidation of petroleum gases (with catalyst); ... oxidation of acetaldehyde; ... reaction of methanol and carbon monoxide (with catalyst; this is the most cost efficient method and has been in general use for some years); ... fermentative oxidation of ethanol.

Acetaldehyde (air oxidation): acetaldehyde + oxygen (Hoechst-Shawinigan process; coproduced with acetic anhydride): acetaldehyde (air oxidation; coproduced with peracetic acid): methanol + carbon monoxide (BASF/Monsanto carbonylation processes): methanol + carbon monoxide (BP acetyls process; coproduced with acetic anhydride): naphtha, heavy (liquid-phase oxidation; coproduced with acetone/methyl ethyl ketone/formic acid/propionic acid): n-butane (Celanese LPO process; coproduced with methanol/ethanol/acetone/methyl ethyl ketone/formic acid/propionic acid/n-butyric acid/methyl formate): acetic anhydride + cotton linters/bleached wood pulp (acetylation/partial hydrolysis; byproduct of cellulose acetate production)

General Manufacturing Information

Plastics Product Manufacturing

Wholesale and Retail Trade

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Not Known or Reasonably Ascertainable

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Fabricated Metal Product Manufacturing

Services

Other (requires additional information)

Food, beverage, and tobacco product manufacturing

All Other Basic Organic Chemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

Petrochemical Manufacturing

Petroleum Refineries

All Other Chemical Product and Preparation Manufacturing

Pharmaceutical and Medicine Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Photographic Film, Paper, Plate, and Chemical Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Synthetic Dye and Pigment Manufacturing

Computer and Electronic Product Manufacturing

Paper Manufacturing

Textiles, apparel, and leather manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Transportation Equipment Manufacturing

Plastics Material and Resin Manufacturing

Acetic acid: ACTIVE

The FMC plant at Bayport, TX was shut down in 1982. Plants idled or on standby in 1984: Borden, Geismar, TX; Celanese, Bay City, TX and Clear Lake, TX; Union Carbide, Brownsville, TX

Measurements of delta (13)C and (14)C-activity were performed on vinegars from various known sources. Natural vinegar can be distinguished from petrochemical acetic acid by (14)C-analysis. Natural vinegar currently gives values of greater than 112% of modern activity; petrochemical acetic acid yields values of 0% of modern activity. These techniques are applied to a series of retail vinegars.

About half of the world production comes from methanol carbonylation and about one-third from acetaldehyde oxidation. Another tenth of the world capacity can be attributed to butane-naphtha liquid-phase oxidation.

Acetic acid, providing the concentration is greater than 99%, may be stored and shipped in aluminum. Aluminum slowly corrodes forming a layer of basic aluminum acetate that prevents further corrosion.

Glacial acetic acid is the pure compound (99.8% min), as distinguished from the usual water solutions known as acetic acid.

Analytic Laboratory Methods

Method: OSHA ID-186SG; Procedure: ion chromatography; Analyte: acetic acid; Matrix: air; Detection Limit: 0.006 ppm.

Method: OSHA PV2119; Procedure: ion chromatography using conductivity detector; Analyte: acetic acid; Matrix: air; Detection Limit: 2.9 ppb.

Method: AOAC 945.52, Fatty Acids (Volatile) in Seafood; Procedure: Chromatographic separation; Analyte: acetic acid; Matrix: seafood; Detection Level: Not provided.

For more Analytic Laboratory Methods (Complete) data for ACETIC ACID (9 total), please visit the HSDB record page.

Storage Conditions

Fireproof. Separate from food and feedstuffs. Keep in a well-ventilated room.

... Quantities greater than 1 liter should be stored in tightly sealed metal containers in areas separate from oxidizers.

Interactions

Amylin is a member of calcitonin or calcitonin gene-related peptide (CGRP) family. Immunohistochemical study revealed a dense network of amylin-immunoreactive (irAMY) cell processes in the superficial dorsal horn of the mice. Numerous dorsal root ganglion (DRG) and trigeminal ganglion cells expressed moderate to strong irAMY. Reverse transcriptase-polymerase chain reaction (RT-PCR) revealed amylin receptor mRNA in the mouse spinal cord, brain stem, cortex, hypothalamus and hippocampus. The nociceptive or antinociceptive effects of amylin were evaluated in the acetic acid-induced writhing test. Amylin (0.1, 0.5 and 1 mg/kg, intraperitoneally (i.p.) or 1-10 microg, intrathecally (i.t.)) reduced the number of writhes in a dose-dependent manner. Pretreatment of the mice with the amylin receptor antagonist salmon calcitonin (8-32), either by i.p. or i.t., antagonized the effect of amylin on acetic acid-induced writhing test. Locomotor activity was not significantly modified by amylin injected either i.p. (0.01-1 mg/kg) or i.t. (1-10 microg). Measurement of c-fos mRNA by RT-PCR or proteins by Western blot showed that the levels were upregulated in the spinal cord of mice injected with acetic acid and the increase was attenuated by pretreatment with amylin (10 microg, i.t.). Collectively, /these/ result demonstrates that irAMY is expressed in DRG neurons with their cell processes projecting to the superficial layers of the dorsal horn, and that the peptide by interacting with amylin receptors in the spinal cord may be antinociceptive.

INTRODUCTION: Increased free-radical production, decreased antioxidant capacity, and excessive inflammation are well-known features in the pathogenesis of inflammatory bowel disease. Melatonin is a powerful antioxidant and a scavenger of hydroxyl radicals. Melatonin has also been shown to have anti-inflammatory activities in tissues. /This/ study objective is to investigate the effects of melatonin on tissue inflammatory activities using an ulcerative colitis (UC) model induced by acetic acid (AA) in rats. METHODS: Wistar rats (n = 32) were divided into four groups. AA-induced colitis was performed in two of the groups, while the other two groups were injected with saline intrarectally. One of the AA-induced colitis groups and one of the control groups were administered 100 mg/kg/day melatonin intraperitoneally, and the pair groups were given saline. After 4 days, colonic changes were evaluated biochemically by measuring proinflammatory cytokines [tumor necrosis factor (TNF)-alpha, interleukin (IL)-1beta, and IL-6], myeloperoxidase (MPO), malondialdehyde (MDA), glutathione (GSH), and superoxide dismutase (SOD) levels in tissue homogenates and by histopathological examination. RESULTS: AA caused colonic mucosal injury, whereas melatonin suppressed these changes in the AA-induced colitis group (P < 0.001). AA administration resulted in increased TNF-alpha, IL-1beta, IL-6, MPO, and MDA levels, and decreased GSH and SOD levels, whereas melatonin administration reversed these effects (all P < 0.001). CONCLUSIONS: The present study proposes that melatonin has a dual action as an effective anti-inflammatory and an antioxidant, and may be a hopeful therapeutic agent for UC.

In the present study, the effect of chronic oral administration of curcumin in the presence or absence of morphine and noloxone was investigated on the visceral nociception induced by acetic acid in rats. Intraperitoneal injection of acetic acid (1 mL, 2%) produced contractions in the abdominal musculature (writhes). The latency time to the beginning of the first writhe was measured and the total number of writhes in the 1 hr after acetic acid injection was counted. The latency time to the beginning of the first writhe was significantly (p < 0.05) increased and the number of writhes was significantly (p < 0.05) decreased by curcumin (20 and 40 mg/kg body weight). The same results were obtained after subcutaneous injection of morphine (1 mg/kg b.wt.). Naloxone at the dose of 1 mg/kg body weight had no effect on pain intensity. Curcumin significantly (p < 0.05) enhanced the effect of morphine on the visceral pain responses, however did not reverse the effect of naloxone. Present data suggest that in the acetic acid-induced visceral nociception of rats, curcumin may produce an antinociceptive effect and the endogenous analgesic opioid system is involved in the curcumin-induced antinociception.

Nine out bred white male rats weighing approximately 100 g were used in /this/ study. Rats were given either N-nitrosarcosin ethyl ester (NSEE) alone, NSEE with the acetic acid solution, or the acetic acid solution alone. doses (0.5 mL of 3% water solution of acetic acid (about 60 mg/kg bw/treatment) were given by intubation into the esophagus 3 times per week. Animals were killed by ether inhalation after 8 months of experiments and autopsied. As expected, rats treated with the carcinogen NSEE had high incidences of pre-neoplastic lesions of the esophagus and forestomach, as well as benign tumors, carcinomas and squamous cell cancer. Prolonged administration of acetic acid in combination with NSEE resulted in an increase in the number of benign and malignant tumors and carcinomas in the esophagus. Prolonged administration of acetic acid alone did not induce tumors. All nine of these rats, however, did experience hyperplasia in the esophagus and forestomach.

Stability Shelf Life

Dates

Horie et al. Discovery of proteinaceous N-modification in lysine biosynthesis of Thermus thermophilus Nature Chemical Biology, doi: 10.1038/nchembio.198, published online 20 July 2009 http://www.nature.com/naturechemicalbiology

Coggins et al. Prebiotic synthesis of phosphoenol pyruvate by alpha-phosphorylation-controlled triose glycolysis. Nature Chemistry, doi: 10.1038/nchem.2624, published online 10 October 2016